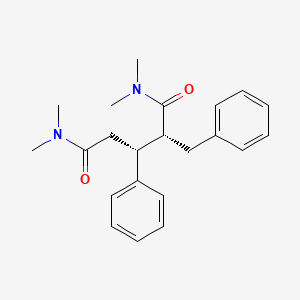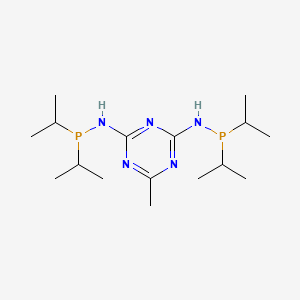
N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N4-Bis(dicyclohexylphosphino)-6-methyl-1,3,5-triazine-2,4-diamine, or this compound (DCP-6-Me-1,3,5-triazine-2,4-diamine), is a commonly used organophosphorus ligand in synthetic organic chemistry. It is widely used in a range of laboratory experiments, such as in the synthesis of small molecules, peptides, and proteins, as well as in the study of enzyme-catalyzed reactions. This ligand has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and materials science.
科学的研究の応用
DCP-6-Me-1,3,5-triazine-2,4-diamine is widely used in a variety of scientific research applications, including the synthesis of small molecules, peptides, and proteins, as well as the study of enzyme-catalyzed reactions. It has also been found to be an effective ligand in the synthesis of metal-organic frameworks (MOFs). Additionally, DCP-6-Me-1,3,5-triazine-2,4-diamine has been used in the synthesis of a range of organometallic complexes, such as palladium and platinum complexes, which can be used in a variety of catalytic reactions.
作用機序
The mechanism of action of DCP-6-Me-1,3,5-triazine-2,4-diamine is relatively straightforward. The ligand acts as a bridging ligand, forming a chelate complex with the metal ion. This chelate complex is then able to bind to the substrate, allowing the metal ion to catalyze the reaction. This process is known as "ligand-assisted catalysis".
Biochemical and Physiological Effects
DCP-6-Me-1,3,5-triazine-2,4-diamine has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This has led to its use in the treatment of Alzheimer's disease. Additionally, DCP-6-Me-1,3,5-triazine-2,4-diamine has been shown to have anti-inflammatory and analgesic effects, and has been used in the treatment of arthritis.
実験室実験の利点と制限
The use of DCP-6-Me-1,3,5-triazine-2,4-diamine in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to synthesize, and can be used in a variety of catalytic reactions. Additionally, it is a highly versatile ligand, and can be used in a wide range of applications. However, there are also a number of limitations to its use in laboratory experiments. For example, it is relatively unstable in aqueous solutions, and can be easily hydrolyzed. Additionally, the chelate complexes formed with DCP-6-Me-1,3,5-triazine-2,4-diamine can be difficult to isolate and purify.
将来の方向性
The potential applications of DCP-6-Me-1,3,5-triazine-2,4-diamine are vast, and there are a number of possible future directions for its use. For example, it could be used in the synthesis of novel compounds, such as organic electronic materials, or in the development of new catalysts for chemical reactions. Additionally, it could be used in the study of enzyme-catalyzed reactions, such as in the development of new drugs or in the study of enzyme-inhibitor interactions. Finally, it could be used in the synthesis of metal-organic frameworks (MOFs) for a range of applications, such as drug delivery or catalysis.
合成法
The synthesis of DCP-6-Me-1,3,5-triazine-2,4-diamine is relatively simple. It can be synthesized from commercially available dicyclohexylphosphine and 6-methyl-1,3,5-triazine-2,4-diamine, which are reacted in a 1:1 molar ratio in a suitable solvent. The reaction is typically carried out at room temperature for several hours, and the resulting product is then purified by recrystallization.
特性
IUPAC Name |
2-N,4-N-bis(dicyclohexylphosphanyl)-6-methyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H49N5P2/c1-22-29-27(32-34(23-14-6-2-7-15-23)24-16-8-3-9-17-24)31-28(30-22)33-35(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h23-26H,2-21H2,1H3,(H2,29,30,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEVQLRLGLHHFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)NP(C2CCCCC2)C3CCCCC3)NP(C4CCCCC4)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H49N5P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














